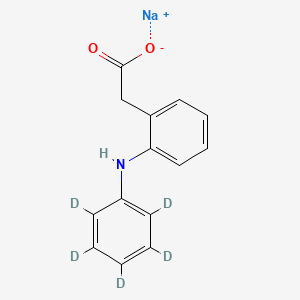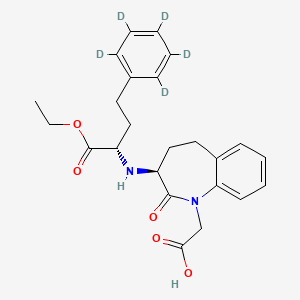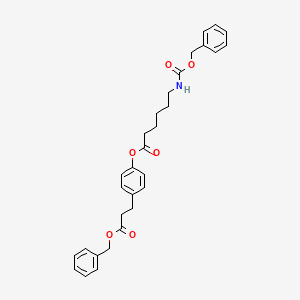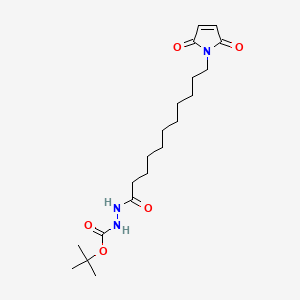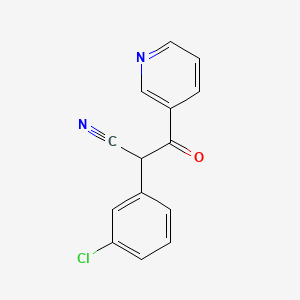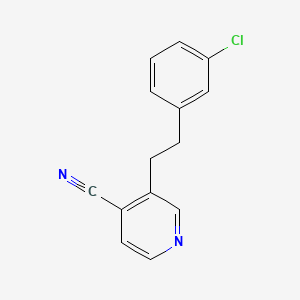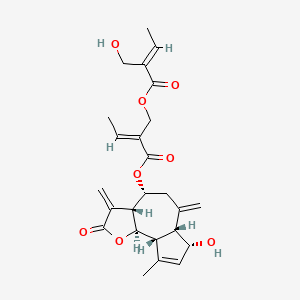![molecular formula C14H9Cl3O2 B562489 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 CAS No. 1189886-69-8](/img/structure/B562489.png)
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is a labelled compound of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]. It has a molecular formula of C14H6D3Cl3O2 and a molecular weight of 318.60 . It is a yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone . The InChI is InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D .Physical And Chemical Properties Analysis
This compound is a yellow solid . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Environmental Analysis
A study developed an analytical method for determining 5-chloro-2-(2,4-dichlorophenoxy)-phenol in wastewater, showcasing its relevance in environmental monitoring and pollution assessment. This compound, commercially known as Irgasan DP 300, was extracted and analyzed using chromatographic techniques, indicating its significance in environmental studies (Graovac et al., 1995).
Catalytic Processes
Research on (porphinato)manganese(III)-catalyzed reactions involving styrenes provides insights into the potential role of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in catalysis. This study explored the mechanisms for oxygenation and reduction reactions, contributing to the understanding of catalytic processes in organic chemistry (Takeuchi & Kano, 1994).
Bioremediation and Environmental Degradation
The compound's relevance in bioremediation is highlighted in a study on the microbial dehalorespiration of vicinal dichlorinated alkanes. This research provides insights into the potential applications of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in environmental cleanup and the degradation of pollutants (De Wildeman et al., 2003).
Reaction Mechanisms and Synthesis
Studies have explored the electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol, providing valuable insights into reaction mechanisms and synthesis pathways. These findings are critical for understanding the chemical behavior and potential applications of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in synthetic chemistry (Knust et al., 2010).
Pharmaceutical and Chemical Industry Applications
Research has been conducted on the selective hydrogenation of acetophenone to 1-phenylethanol using supercritical CO2, a process relevant to the pharmaceutical industry. This study highlights the potential application of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in drug manufacturing and chemical synthesis (More & Yadav, 2018).
Photochemical Transformations
Investigations into the photochemical conversion of triclosan to 2,8-dichlorodibenzo-p-dioxin in aqueous solutions underscore the importance of understanding the photochemical behavior of similar compounds. This research provides insights into the environmental fate and transformation of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 under light exposure (Latch et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is a bacterial enzyme known as enoyl-acyl carrier protein reductase . This enzyme plays a crucial role in the production of bacterial lipids, which are essential components of the bacterial cell membrane .
Mode of Action
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 functions as an antimicrobial agent by impairing the production of bacterial lipids . More specifically, it blocks the active site of the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the synthesis of bacterial lipids, thereby affecting the integrity of the bacterial cell membrane .
Biochemical Pathways
The inhibition of enoyl-acyl carrier protein reductase disrupts the fatty acid synthesis pathway in bacteria . This disruption affects the production of bacterial lipids, leading to the destabilization of the bacterial cell membrane . The downstream effects include the inhibition of bacterial growth and, at higher concentrations, the direct killing of bacteria .
Result of Action
The molecular and cellular effects of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3’s action include the disruption of bacterial cell membrane integrity and the inhibition of bacterial growth . At higher concentrations, the compound can directly kill bacteria .
properties
IUPAC Name |
1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFFCSCPXYAPX-YOOLLTNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)C(=O)C)Cl)[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661865 |
Source


|
| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189886-69-8 |
Source


|
| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

